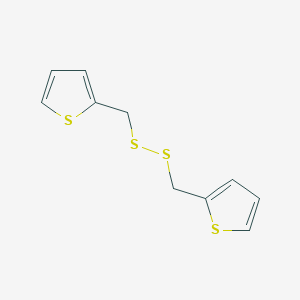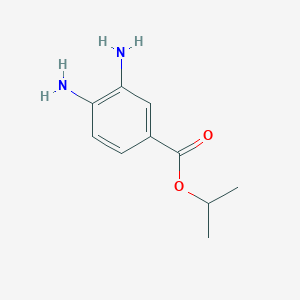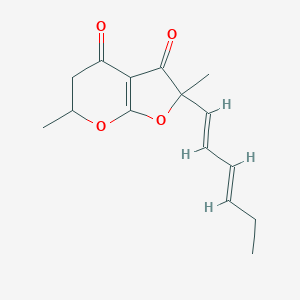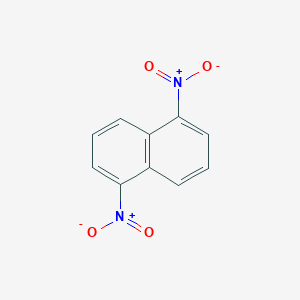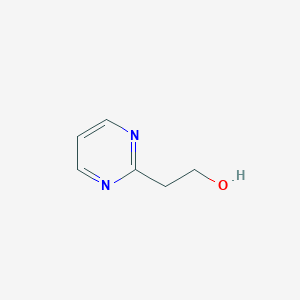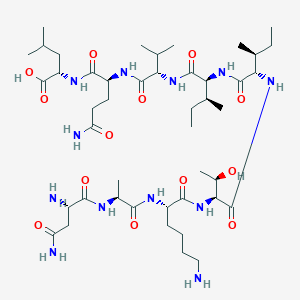
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine, also known as DMOM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of amines and has a molecular formula of C10H16N2O.
作用機序
The exact mechanism of action of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is not fully understood. However, it has been proposed that 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine binds to the sigma-1 receptor and modulates its activity, which leads to various biochemical and physiological effects.
生化学的および生理学的効果
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has also been found to have anxiolytic and antidepressant effects, which make it a promising candidate for the development of drugs for anxiety and depression.
実験室実験の利点と制限
One of the main advantages of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is its high affinity for the sigma-1 receptor, which makes it a potent modulator of this protein. 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is also relatively easy to synthesize, which makes it a useful tool for studying the sigma-1 receptor and its role in various diseases. However, one of the limitations of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is its potential toxicity, which needs to be carefully evaluated before using it in lab experiments.
将来の方向性
There are several future directions for the study of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine. One of the main areas of research is the development of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine-based drugs for various diseases such as Alzheimer's disease, depression, and cancer. Another area of research is the study of the mechanism of action of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine and its effects on various cellular processes. Finally, there is a need for further evaluation of the potential toxicity of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine and its safety profile in humans.
Conclusion:
In conclusion, 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine is a promising compound with potential applications in drug discovery and development. It has a high affinity for the sigma-1 receptor and has been found to have various biochemical and physiological effects. However, its potential toxicity needs to be carefully evaluated before using it in lab experiments. There are several future directions for the study of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine, which will further enhance our understanding of this compound and its potential applications in medicine.
合成法
The synthesis of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine involves the reaction of 3-methyl-5-(2,2-dimethylpropanamido)oxazole with lithium aluminum hydride in tetrahydrofuran. This reaction leads to the formation of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine as a white solid with a yield of approximately 70%. The purity of 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine can be further improved by recrystallization from methanol.
科学的研究の応用
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in regulating various cellular processes. 2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine has been found to be a potent modulator of the sigma-1 receptor, which makes it a promising candidate for the development of drugs for various diseases such as Alzheimer's disease, depression, and cancer.
特性
CAS番号 |
117109-18-9 |
|---|---|
製品名 |
2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
分子式 |
C9H16N2O |
分子量 |
168.24 g/mol |
IUPAC名 |
2,2-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C9H16N2O/c1-7-4-8(12-11-7)5-9(2,3)6-10/h4H,5-6,10H2,1-3H3 |
InChIキー |
PPARBKNRFBMSET-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CC(C)(C)CN |
正規SMILES |
CC1=NOC(=C1)CC(C)(C)CN |
同義語 |
5-Isoxazolepropanamine,-bta-,-bta-,3-trimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



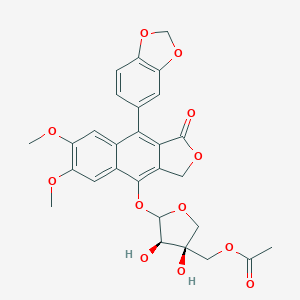
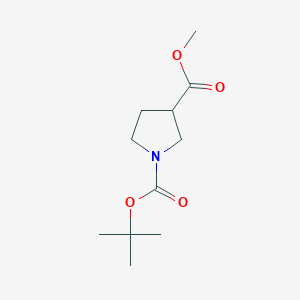
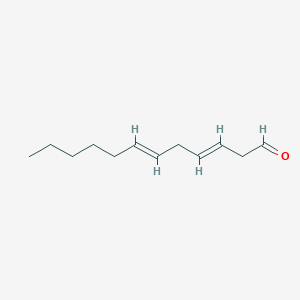

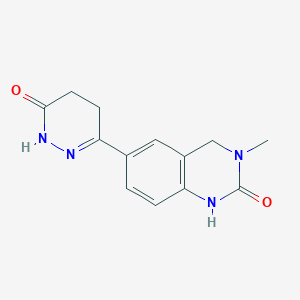
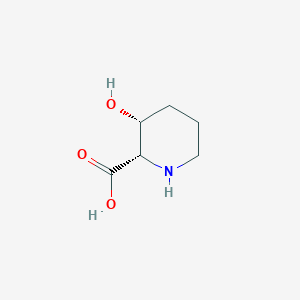
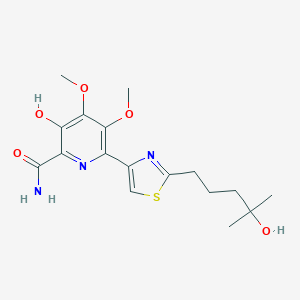
![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)
